5-trans-Fluprostenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

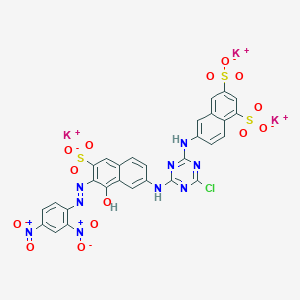

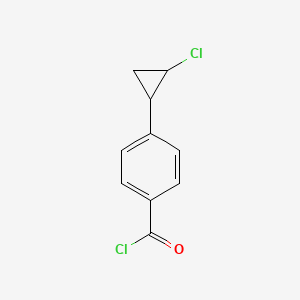

5-trans Fluprostenol: is a synthetic analog of prostaglandin F2α, which is a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 5-trans Fluprostenol is primarily known for its role as an impurity in commercial preparations of fluprostenol, which is used in various medical applications, particularly in ophthalmology as an ocular hypotensive agent .

Wissenschaftliche Forschungsanwendungen

5-trans Fluprostenol has several scientific research applications, including:

Wirkmechanismus

Target of Action

5-trans Fluprostenol is a potent and highly selective prostaglandin F2-alpha (FP) receptor agonist . The FP receptor is a G-protein-coupled receptor that is involved in a variety of physiological and pathological processes, including the regulation of intraocular pressure and inflammation.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-trans Fluprostenol plays a significant role in biochemical reactions by interacting with prostaglandin receptors, specifically the FP receptor. This interaction leads to the activation of various cell-signaling pathways. The compound is known to activate multiple cell-signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase C (PKC). These interactions are crucial for mediating the biological effects of 5-trans Fluprostenol, such as smooth muscle contraction and regulation of intraocular pressure .

Cellular Effects

5-trans Fluprostenol has been shown to influence various types of cells and cellular processes. In ocular tissues, it is used to reduce intraocular pressure by increasing the outflow of aqueous humor. This effect is mediated through the activation of FP receptors on the ciliary muscle, leading to muscle relaxation and increased fluid drainage. Additionally, 5-trans Fluprostenol can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and cell proliferation .

Molecular Mechanism

The molecular mechanism of 5-trans Fluprostenol involves its binding to FP receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. This activation can lead to the production of secondary messengers such as cAMP, which in turn activates protein kinase A (PKA) and other signaling molecules. These events result in various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-trans Fluprostenol can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under conditions that promote degradation. In vitro studies have shown that the effects of 5-trans Fluprostenol on cellular function can be observed within minutes of application, with peak effects occurring within a few hours. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-trans Fluprostenol in animal models are dose-dependent. At low doses, the compound can effectively reduce intraocular pressure without causing significant adverse effects. At higher doses, it may induce toxic effects such as inflammation, tissue damage, and systemic side effects. Studies in animal models have identified threshold doses for both therapeutic and toxic effects, providing valuable information for the safe and effective use of 5-trans Fluprostenol in research and clinical settings .

Metabolic Pathways

5-trans Fluprostenol is metabolized through various pathways, including oxidation and reduction reactions. Enzymes such as cytochrome P450 and prostaglandin dehydrogenase play key roles in the metabolism of this compound. These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities. The metabolic pathways of 5-trans Fluprostenol are important for understanding its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 5-trans Fluprostenol is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular receptors or enzymes. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate the uptake and distribution of the compound. The localization and accumulation of 5-trans Fluprostenol within specific tissues can influence its biological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-trans Fluprostenol is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane. Post-translational modifications and targeting signals may direct 5-trans Fluprostenol to specific organelles, where it can interact with target proteins and exert its effects. Understanding the subcellular localization of 5-trans Fluprostenol is essential for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Fluprostenol involves a series of stereoselective and regioselective reactions. A unified strategy for the synthesis of prostaglandins, including fluprostenol, involves the use of biocatalytic retrosynthesis. Key steps include:

Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of a bicyclic ketone to set the critical stereochemical configurations.

Ketoreductase-catalyzed diastereoselective reduction: of enones to achieve the desired stereochemistry.

Copper(II)-catalyzed regioselective p-phenylbenzoylation: of secondary alcohols.

Industrial Production Methods: Industrial production of 5-trans Fluprostenol typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 5-trans Fluprostenol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can produce secondary alcohols .

Vergleich Mit ähnlichen Verbindungen

Fluprostenol: The parent compound, used as an ocular hypotensive agent.

Travoprost: An isopropyl ester prodrug of fluprostenol, used in the treatment of glaucoma.

Bimatoprost: Another prostaglandin analog used for similar therapeutic purposes.

Uniqueness: 5-trans Fluprostenol is unique due to its specific stereochemistry and its role as an impurity in commercial preparations of fluprostenol. Its distinct chemical structure and properties make it a valuable reference compound in scientific research and pharmaceutical development .

Eigenschaften

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-BDFMIYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)